molecular formula C23H27N3O2S B295353 N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B295353
M. Wt: 409.5 g/mol
InChI Key: FGSXYLQRYPCZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as EITP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EITP belongs to the class of thioxo-pyrimidine derivatives and has been found to exhibit promising biological activities that make it an attractive candidate for further investigation.

Mechanism of Action

N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been found to exhibit several biochemical and physiological effects in vitro and in vivo. Studies have shown that N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS) and DNA damage. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been found to modulate the expression of various genes and proteins that are involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several advantages for laboratory experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide also exhibits potent biological activity at low concentrations, making it an attractive candidate for further investigation. However, N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has some limitations in laboratory experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the investigation of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One of the most important directions is to further explore the molecular mechanisms of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide's anticancer activity. This will involve identifying the specific targets of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and elucidating the signaling pathways that are involved in its biological activity. Another future direction is to investigate the potential of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a therapeutic agent in animal models of cancer. This will involve evaluating the efficacy and safety of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in vivo and identifying the optimal dosage and administration route. Finally, future studies should also investigate the potential of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in other diseases, such as inflammatory disorders and neurological disorders.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the reaction of 2-ethoxybenzoyl isothiocyanate with 4-isopropylphenyl hydrazine and 2-amino-4,6-dimethylpyrimidine in the presence of a base. The reaction yields N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a yellow crystalline solid with a high degree of purity.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is in the treatment of cancer. Studies have shown that N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.

properties

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C23H27N3O2S/c1-5-28-19-9-7-6-8-18(19)25-22(27)20-15(4)24-23(29)26-21(20)17-12-10-16(11-13-17)14(2)3/h6-14,21H,5H2,1-4H3,(H,25,27)(H2,24,26,29)

InChI Key

FGSXYLQRYPCZNL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)C(C)C)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.